![molecular formula C11H14N2OS B11547438 2-(Ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11547438.png)
2-(Ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
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Overview
Description
2-(Ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is a heterocyclic organic compound It features a pyridine ring substituted with an ethylsulfanyl group at the 2-position, a methoxymethyl group at the 4-position, a methyl group at the 6-position, and a cyano group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the substituents through various organic reactions such as alkylation, sulfonation, and cyanation. The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
2-(Ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: The compound can be explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl and cyano groups can play crucial roles in binding to the target sites, while the methoxymethyl and methyl groups can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)pyrimidine: Similar structure with a pyrimidine ring and a methylsulfanyl group.
2-(Ethylsulfanyl)-1H-benzoimidazole: Contains an ethylsulfanyl group and a benzoimidazole ring.
2-(Methylsulfanyl)-4-(methoxymethyl)-6-methylpyridine: Similar structure but lacks the cyano group.
Uniqueness
2-(Ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is unique due to the combination of its substituents, which can confer specific chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-(Ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
- Chemical Formula : C11H14N2OS
- Molecular Weight : 226.31 g/mol
- CAS Number : [Not provided in the search results]
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
2-Ethylsulfanyl Pyridine Derivative | MRSA | 62.5 |
2-Ethylsulfanyl Pyridine Derivative | E. coli | 78.12 |
Cytotoxicity and Anticancer Activity
The compound has shown promise in preliminary studies regarding its cytotoxic effects on cancer cell lines. For instance, it has been tested against HeLa (cervical cancer) and A549 (lung cancer) cells, demonstrating inhibition of cell proliferation with IC50 values indicating moderate potency.
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 226 |
A549 | 242.52 |
These findings suggest that the compound may induce apoptosis or necrosis in cancer cells, although further mechanistic studies are needed to elucidate the specific pathways involved.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis in cancer cells.
- Interference with DNA Synthesis : Some derivatives have been reported to disrupt DNA replication, further inhibiting cancer cell growth.
Case Studies
-
Antimicrobial Efficacy :
A study evaluating various pyridine derivatives highlighted the effectiveness of ethylsulfanyl substitutions in enhancing antimicrobial activity against resistant strains. The results indicated a significant reduction in bacterial load when treated with the compound. -
Anticancer Potential :
In vitro studies on HeLa and A549 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent. Further investigations into signaling pathways revealed activation of caspase-dependent apoptosis.
Properties
Molecular Formula |
C11H14N2OS |
---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
2-ethylsulfanyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H14N2OS/c1-4-15-11-10(6-12)9(7-14-3)5-8(2)13-11/h5H,4,7H2,1-3H3 |
InChI Key |
VVMGMPVFVKKWPE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=CC(=C1C#N)COC)C |
Origin of Product |
United States |
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